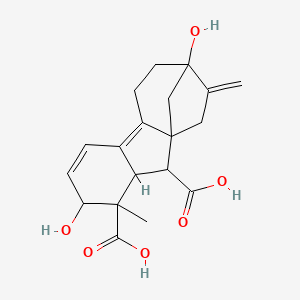
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves several steps. One common method includes the oxidation of gibberellin precursors using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as acetone or methanol and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria that naturally produce gibberellins. The fermentation broth is then extracted and purified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to produce different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various gibberellin derivatives that have different biological activities and applications .
Applications De Recherche Scientifique
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other gibberellins and related compounds.
Biology: The compound is studied for its role in plant growth regulation and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Industry: It is used in agriculture to promote plant growth and increase crop yields.
Mécanisme D'action
The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves its interaction with specific receptors in plant cells. These interactions trigger a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound primarily targets pathways related to cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Uniqueness
What sets 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid apart from other gibberellins is its unique structure, which confers specific biological activities. Its ability to promote stem elongation and seed germination is particularly notable .
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24) |
Clé InChI |
JAHZEMKSAYRHSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)

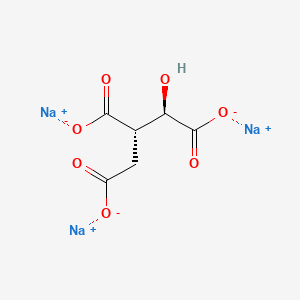

![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
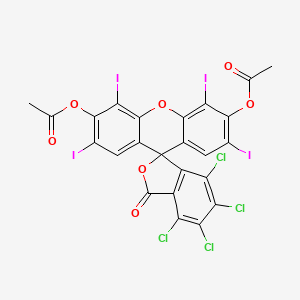

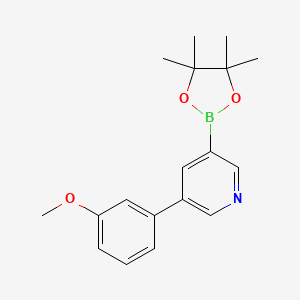
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

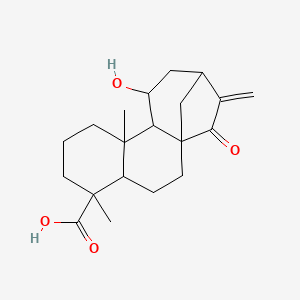
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

